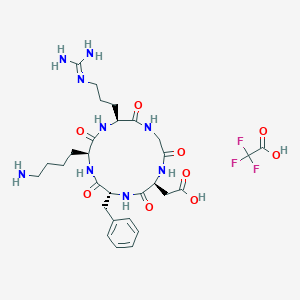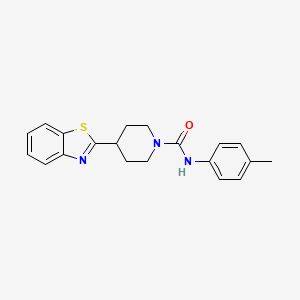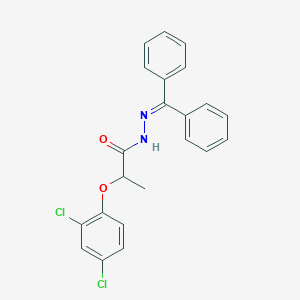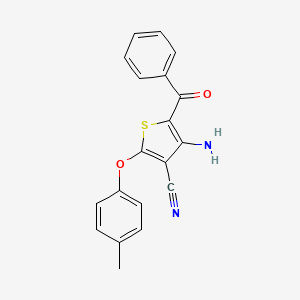
Cyclo(-RGDfK) Trifluoroacetate
Descripción general
Descripción
Cyclo(-RGDfK) Trifluoroacetate is a useful research compound. Its molecular formula is C29H42F3N9O9 and its molecular weight is 717.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Cyclo(-RGDfK) Trifluoroacetate is a potent and selective inhibitor of the αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
This compound interacts with its target, the αVβ3 integrin, by binding to it . This binding inhibits the interaction between the integrin and its natural ligands, such as vitronectin . As a result, the downstream signaling pathways that are normally activated by the integrin-ligand interaction are disrupted .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the integrin-mediated signaling pathway . By inhibiting αVβ3 integrin, the compound disrupts the normal functioning of this pathway, which can lead to changes in cell adhesion, migration, and survival .
Pharmacokinetics
Due to its potent and selective inhibition of αvβ3 integrin, it is likely to have a significant impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cell functions that depend on αVβ3 integrin . This includes processes such as cell adhesion, migration, and survival, which are critical for angiogenesis and tumor metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to αVβ3 integrin may affect the efficacy of the compound . Additionally, the stability of the compound can be affected by factors such as pH and temperature . .
Análisis Bioquímico
Biochemical Properties
Cyclo(-RGDfK) Trifluoroacetate interacts with several biomolecules, most notably integrin αvβ3 and its ligand, vitronectin . The interaction between this compound and these biomolecules is crucial in its role in biochemical reactions, particularly in the context of tumor growth inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of heterodimers between integrin αvβ3 and its ligand, vitronectin . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically integrin αvβ3 and its ligand, vitronectin . This binding inhibits the formation of heterodimers, which can lead to changes in gene expression and potentially inhibit tumor growth .
Temporal Effects in Laboratory Settings
It is known that this compound is highly stable , suggesting that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Given its interaction with integrin αvβ3 and vitronectin , it is likely that it plays a role in pathways related to cell signaling and tumor growth.
Transport and Distribution
Given its interaction with integrin αvβ3 and vitronectin , it is likely that it is transported to sites where these biomolecules are present.
Subcellular Localization
Given its interaction with integrin αvβ3 and vitronectin , it is likely that it is localized to areas of the cell where these biomolecules are present.
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCQIPJAWCYHFT-HXSCNMCGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42F3N9O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)
![2,6-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B3037525.png)
![8-[(2-Chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B3037526.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(2-methoxyphenyl)ethenesulfonamide](/img/structure/B3037527.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B3037530.png)

methanone](/img/structure/B3037533.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037535.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037540.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037543.png)
